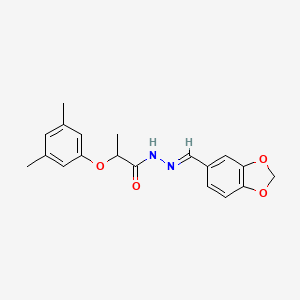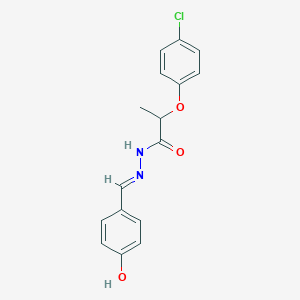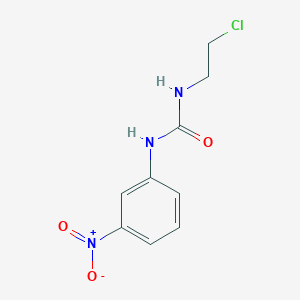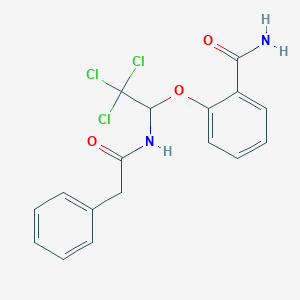
N'-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(3,5-dimethylphenoxy)propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
相似化合物的比较
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide can be compared with other similar compounds, such as:
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide analogs: These compounds have similar structures but differ in specific functional groups or substituents, leading to variations in their properties and activities.
Other hydrazides: Compounds with the hydrazide functional group, which may have different aromatic or aliphatic substituents, affecting their reactivity and applications.
The uniqueness of N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
属性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H20N2O4/c1-12-6-13(2)8-16(7-12)25-14(3)19(22)21-20-10-15-4-5-17-18(9-15)24-11-23-17/h4-10,14H,11H2,1-3H3,(H,21,22)/b20-10+ |
InChI 键 |
RSAXYUIVFNGBMC-KEBDBYFISA-N |
手性 SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C |
规范 SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994825.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)





![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)
